

# An In-Depth Technical Guide to the Solubility of (2-Hydroxyethyl)iminodiacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Hydroxyethyl)iminodiacetic acid

Cat. No.: B1293583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(2-Hydroxyethyl)iminodiacetic acid** (HEIDA), a compound of significant interest in various scientific and industrial fields, including its role as a chelating agent and in organic synthesis. Understanding the solubility of HEIDA in different solvents is crucial for its application in formulation development, analytical chemistry, and biochemical assays.

## Core Concepts in HEIDA Solubility

**(2-Hydroxyethyl)iminodiacetic acid** is a polar molecule, a characteristic that fundamentally governs its solubility. Its structure, featuring two carboxylic acid groups, a tertiary amine, and a hydroxyl group, allows for multiple points of interaction with solvent molecules through hydrogen bonding and dipole-dipole forces.

## Factors Influencing Solubility:

- Polarity of the Solvent: As a polar compound, HEIDA is most readily soluble in polar solvents. The principle of "like dissolves like" is central to predicting its solubility in various media.
- pH of the Medium: HEIDA is an amino dicarboxylic acid, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The pH of an aqueous solution will significantly alter the ionization state of these groups, thereby influencing solubility. In

alkaline solutions, the carboxylic acid groups are deprotonated to form carboxylate salts, which are generally more soluble in water.

- Temperature: The dissolution of most solid compounds, including HEIDA, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. However, the extent of this effect can vary depending on the solvent.

## Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of **(2-Hydroxyethyl)iminodiacetic acid** in various solvents.

| Solvent                | Temperature (°C) | Solubility                      |
|------------------------|------------------|---------------------------------|
| Water                  | 25               | 18.61 g/L                       |
| 0.1 M Sodium Hydroxide | Not Specified    | 50 mg/mL (described as "clear") |

Further research is ongoing to supplement this table with data for common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) at various temperatures.

## Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of HEIDA. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like HEIDA.

### Shake-Flask Method (for Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

- (2-Hydroxyethyl)iminodiacetic acid** powder
- Selected solvent(s)

- Glass flasks with stoppers
- Constant temperature shaker bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

**Procedure:**

- Preparation: Add an excess amount of HEIDA to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
- Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.
- Quantification: Analyze the concentration of HEIDA in the filtered supernatant using a validated analytical method.
  - Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid HEIDA is determined.
  - Chromatographic/Spectroscopic Analysis: The saturated solution is appropriately diluted and analyzed by a technique such as HPLC or UV-Vis spectrophotometry against a calibration curve of known HEIDA concentrations.
- Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

## Gravimetric Analysis Protocol

This method is a straightforward approach for determining solubility, particularly when a pure, non-volatile solute is used.

### Materials:

- Saturated solution of HEIDA
- Evaporating dish
- Analytical balance
- Drying oven
- Pipette

### Procedure:

- **Sample Preparation:** Accurately pipette a known volume of the filtered, saturated HEIDA solution into a pre-weighed, clean, and dry evaporating dish.
- **Evaporation:** Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood.
- **Drying:** Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of HEIDA to remove any residual solvent.
- **Weighing:** After drying to a constant weight, cool the dish in a desiccator and weigh it on an analytical balance.
- **Calculation:** The mass of the dissolved HEIDA is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility
- **To cite this document:** BenchChem. [An In-Depth Technical Guide to the Solubility of (2-Hydroxyethyl)iminodiacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293583#solubility-of-2-hydroxyethyl-iminodiacetic-acid-in-different-solvents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)